N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide
Overview
Description
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a chemical compound characterized by the presence of iodine, trifluoromethyl, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations. For instance, the iodination step may involve the use of iodine and a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
- 2-Iodo-5-trifluoromethyl-pyridine
- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is unique due to the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3IN2O/c1-10(2,3)9(18)17-8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,1-3H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWALZDQQXFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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